molecular formula C14H11FN2O B11797002 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11797002
M. Wt: 242.25 g/mol
InChI Key: QYAUSGWBGYQAAU-UHFFFAOYSA-N
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Description

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with a 4-fluorobenzyl group and a nitrile group

Preparation Methods

The synthesis of 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 4-fluorobenzyl bromide with a pyrrole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols, forming amides, esters, or thioesters, respectively.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

3-(1-(4-Fluorobenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can be compared with other similar compounds, such as:

    4-(4-Fluorobenzyl)piperidine: This compound also features a 4-fluorobenzyl group but differs in its core structure, which is a piperidine ring.

    4-Fluorobenzylamine: This compound contains a 4-fluorobenzyl group attached to an amine, making it structurally simpler than the pyrrole derivative.

The uniqueness of this compound lies in its combination of a pyrrole ring with a nitrile group and a 4-fluorobenzyl substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H11FN2O/c15-12-5-3-11(4-6-12)10-17-9-1-2-13(17)14(18)7-8-16/h1-6,9H,7,10H2

InChI Key

QYAUSGWBGYQAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)CC#N)CC2=CC=C(C=C2)F

Origin of Product

United States

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